molecular formula C7H8N4 B7777708 Di(1-pyrazolyl)methane CAS No. 27258-04-4

Di(1-pyrazolyl)methane

Cat. No. B7777708
CAS RN: 27258-04-4
M. Wt: 148.17 g/mol
InChI Key: WWNSYPVRCNOFJV-UHFFFAOYSA-N
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Description

Di(1-pyrazolyl)methane is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di(1-pyrazolyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(1-pyrazolyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Coordination and Organometallic Chemistry : Tris(pyrazolyl)methanes, which are closely related to di(1-pyrazolyl)methane, show promising coordination and organometallic properties. They have potential for further development as a class of ligands, with recent breakthroughs in the synthesis of ring-substituted tris(pyrazolyl)methanes opening opportunities for exploration in this field (Bigmore, Lawrence, Mountford, & Tredget, 2005).

  • Supramolecular Structures : Di(1-pyrazolyl)methane derivatives can form complex supramolecular structures. For example, silver complexes of linked bis(pyrazolyl)methane ligands exhibit significant π–π stacking/CH–π hydrogen bonding interactions, forming unique structural motifs (Reger, Gardinier, Semeniuc, & Smith, 2003).

  • Reaction with Metal Complexes : Di(1-pyrazolyl)methane reacts with metal complexes, such as those of molybdenum and tungsten, to yield products with seven-coordinate Mo(II) and W(II) structures, as demonstrated by X-ray crystallography (Tang, Wang, Xu, Wang, Wang, & Yao, 1998).

  • Biomimetic Catalysis : Bis(pyrazolyl)methane ligands are used in biomimetic hydroxylation catalysis, mimicking the activity of enzymes like tyrosinase. These ligands stabilize dicopper(II) cores, demonstrating potential for hydroxylating phenols using oxygen (Wilfer et al., 2015).

  • Copper Catalysis in Organic Transformations : Copper-poly(pyrazolyl)methane complexes are effective in various catalytic organic transformations, ranging from cycloadditions to bioinorganic monooxygenase chemistry. The electronic properties and steric hindrance of these ligands are modifiable, making them versatile for copper catalysis (Moegling, Hoffmann, & Herres‐Pawlis, 2016).

  • Synthesis of Bis(Pyrazolyl)Methanes : ZnO nanoparticles have been used as a recyclable catalyst for synthesizing bis(pyrazolyl)methanes, showcasing an efficient and environmentally friendly method in aqueous media (Eskandari, Karami, & Khodabakhshi, 2015).

  • Biological Activity : Certain diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have shown cytotoxic activity against Hela cells in vitro, suggesting potential applications in medicinal chemistry (Li, Song, Dai, & Tang, 2010).

properties

IUPAC Name

1-(pyrazol-1-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-3-8-10(5-1)7-11-6-2-4-9-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNSYPVRCNOFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949988
Record name 1,1'-Methylenedi(1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(1-pyrazolyl)methane

CAS RN

27258-04-4
Record name 1H-Pyrazole, 1,1'-methylenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027258044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Methylenedi(1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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